molecular formula C18H21NO3 B7704327 (2-hydroxy-6-methylquinolin-3-yl)methyl cyclohexanecarboxylate CAS No. 714924-10-4

(2-hydroxy-6-methylquinolin-3-yl)methyl cyclohexanecarboxylate

Cat. No.: B7704327
CAS No.: 714924-10-4
M. Wt: 299.4 g/mol
InChI Key: KFYFMBXDVWVCBB-UHFFFAOYSA-N
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Description

“(2-hydroxy-6-methylquinolin-3-yl)methyl cyclohexanecarboxylate” is a complex organic compound. It consists of two main components: a 2-hydroxy-6-methylquinoline-3-carbaldehyde and a methyl cyclohexanecarboxylate . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Molecular Structure Analysis

The molecular structure of 2-hydroxy-6-methylquinoline-3-carbaldehyde, one of the components of the compound, has a molecular formula of CHNO, an average mass of 187.195 Da, and a monoisotopic mass of 187.063324 Da . The other component, methyl cyclohexanecarboxylate, has a molecular formula of CHO, an average mass of 142.196 Da .

Future Directions

The future directions for research on “(2-hydroxy-6-methylquinolin-3-yl)methyl cyclohexanecarboxylate” and similar compounds could include further exploration of their synthesis, analysis of their physical and chemical properties, investigation of their mechanism of action, and assessment of their safety and hazards. This could lead to the development of new drugs and other products with improved properties .

Properties

IUPAC Name

(6-methyl-2-oxo-1H-quinolin-3-yl)methyl cyclohexanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-12-7-8-16-14(9-12)10-15(17(20)19-16)11-22-18(21)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYFMBXDVWVCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701322553
Record name (6-methyl-2-oxo-1H-quinolin-3-yl)methyl cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667206
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

714924-10-4
Record name (6-methyl-2-oxo-1H-quinolin-3-yl)methyl cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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